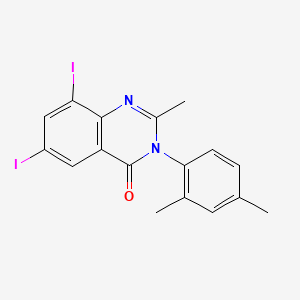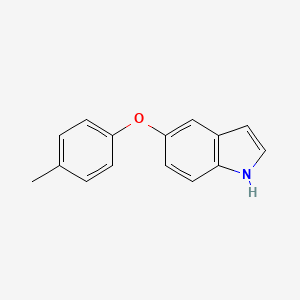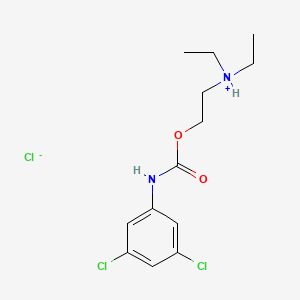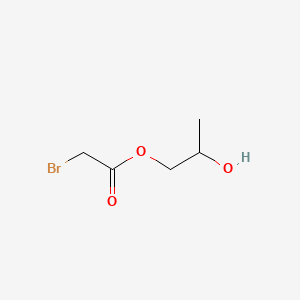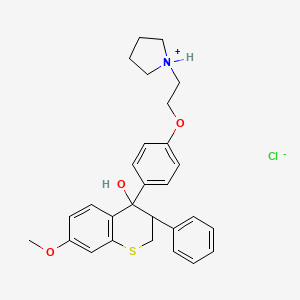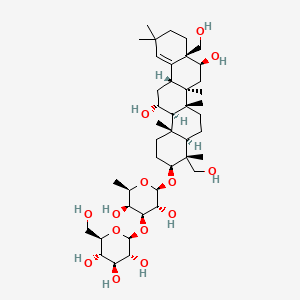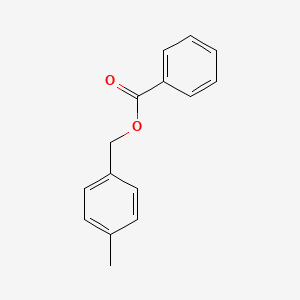
p-Methylbenzyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methylbenzyl benzoate is an organic compound belonging to the ester class. It is characterized by the presence of a benzoate group attached to a p-methylbenzyl moiety. This compound is known for its aromatic properties and is used in various applications, including as a fragrance ingredient and in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: p-Methylbenzyl benzoate can be synthesized through the esterification of p-methylbenzyl alcohol with benzoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of this compound can yield p-methylbenzyl alcohol and benzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: p-Methylbenzyl alcohol and benzoic acid.
Substitution: Substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
p-Methylbenzyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance industry due to its aromatic properties and in the production of various consumer products.
Mecanismo De Acción
The mechanism of action of p-methylbenzyl benzoate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cellular membranes or interfering with enzymatic processes. The exact pathways and molecular targets are still under investigation, but its aromatic structure suggests potential interactions with proteins and other biomolecules.
Comparación Con Compuestos Similares
Methyl benzoate: Another ester with similar aromatic properties but lacks the p-methyl group.
Benzyl benzoate: Similar structure but with a benzyl group instead of a p-methylbenzyl group.
Denatonium benzoate: Known for its extreme bitterness, used as a deterrent in various products.
Uniqueness: p-Methylbenzyl benzoate is unique due to the presence of the p-methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its aromatic properties and make it more suitable for specific applications in fragrance and organic synthesis.
Propiedades
Número CAS |
38418-10-9 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(4-methylphenyl)methyl benzoate |
InChI |
InChI=1S/C15H14O2/c1-12-7-9-13(10-8-12)11-17-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Clave InChI |
VHSYVZKRJCCJMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


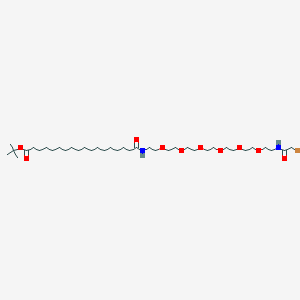
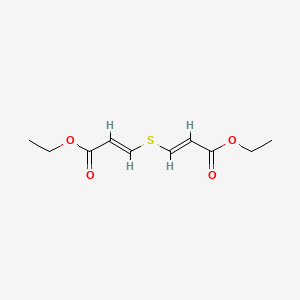
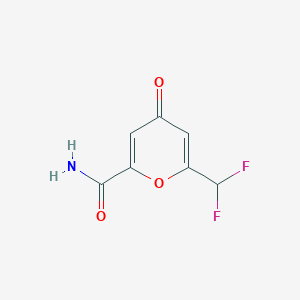
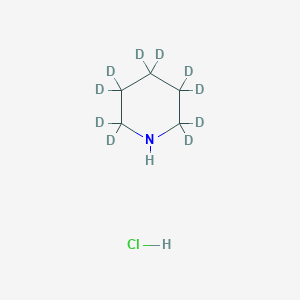
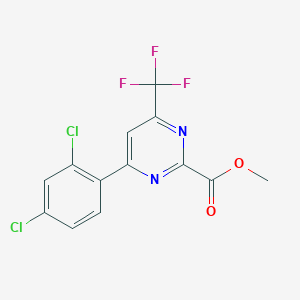
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)
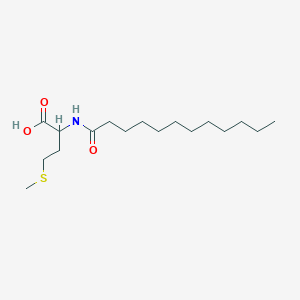
![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
